Cancer/testis antigen 1 (86-97)
Description
Structural Characterization of Cancer/Testis Antigen 1 (86–97)
Primary Sequence Analysis and Post-Translational Modifications
The peptide spanning residues 86–97 of Cancer/Testis Antigen 1 (CTAG1B, also known as NY-ESO-1) corresponds to the sequence RLLEFYLAMPFA (Python index 85:97, inclusive). This 12-amino-acid segment is situated within the central region of the 180-residue protein, which is encoded by the CTAG1B gene on chromosome Xq28.
Sequence Functional Annotation
| Position (86–97) | Amino Acid | Physicochemical Properties | Putative Function |
|---|---|---|---|
| 86 | R | Basic, polar | Charge stabilization |
| 87 | L | Hydrophobic | Core interaction |
| 88 | L | Hydrophobic | Structural scaffold |
| 89 | E | Acidic, polar | H-bonding capacity |
| 90 | F | Hydrophobic | MHC binding anchor |
| 91 | Y | Aromatic, polar | Antigen recognition |
| 92 | L | Hydrophobic | Peptide flexibility |
| 93 | A | Small, nonpolar | Structural constraint |
| 94 | M | Hydrophobic, sulfur-containing | Redox potential |
| 95 | P | Cyclic, nonpolar | Conformational restriction |
| 96 | F | Hydrophobic | TCR interaction site |
| 97 | A | Small, nonpolar | Solubility modulation |
The sequence exhibits a mix of hydrophobic (L, F, M, P, F) and polar residues (R, E, Y), with proline (P) at position 95 imposing conformational rigidity. Post-translational modifications (PTMs) such as ubiquitination at lysine residues are critical for proteasomal processing of NY-ESO-1, though lysine 124 (outside this region) is the primary ubiquitination site. Phosphorylation or glycosylation data specific to residues 86–97 remain unreported in current literature.
Three-Dimensional Conformational Dynamics in Soluble and MHC-Bound States
Predicted Secondary Structure
D-I-TASSER modeling of the full-length NY-ESO-1 protein predicts the 86–97 segment to adopt α-helical and β-strand conformations , with solvent accessibility scores indicating partial surface exposure. Specific predictions include:
| Residue Range | Predicted Secondary Structure | Confidence Score | Solvent Accessibility |
|---|---|---|---|
| 86–89 | β-strand | 0.998 | Buried |
| 90–95 | α-helix | 0.999 | Partially exposed |
| 96–97 | Coil | 0.888 | Exposed |
The proline residue at position 95 disrupts helical continuity, creating a kink that may enhance peptide flexibility.
MHC Binding Conformation
While direct crystallographic data for residues 86–97 are absent, structural analogs of NY-ESO-1 peptides bound to HLA-A*02:01 reveal key interactions. For example, the hydrophobic residues L, F, and A (positions 87, 90, 97) likely occupy the F-pocket of MHC class I molecules, stabilizing antigen presentation. The arginine at position 86 may form salt bridges with conserved acidic residues in HLA-A2, though this remains speculative without specific experimental validation.
Comparative Homology Modeling with Related Cancer/Testis Antigens
CTAG1B shares structural homology with other cancer/testis antigens, particularly LAGE-1a (84% sequence identity) and ESO3 (<50% identity). Below is a comparative analysis of the 86–97 region across these antigens:
| Antigen | Sequence (86–97 Equivalent) | Key Differences | Shared Features |
|---|---|---|---|
| CTAG1B | RLLEFYLAMPFA | N/A | Glycine-rich N-terminal |
| LAGE-1a | RLLEFYLAMPFA | Identical | Proline at position 95 |
| ESO3 | RLAEFYMMPFA | A→E (position 89), M→M (position 94) | Hydrophobic core |
LAGE-1a’s identical sequence suggests overlapping T-cell epitopes, supporting the hypothesis that anti-NY-ESO-1 immunity may cross-react with LAGE-1a-expressing tumors. ESO3’s divergent residues (e.g., glutamic acid at position 89) likely alter MHC binding kinetics, reducing immunogenic potential.
Properties
sequence |
RLLEFYLAMPFA |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Cancer/testis antigen 1 (86-97); NY-ESO-1 (86-97) |
Origin of Product |
United States |
Scientific Research Applications
Cancer Vaccines
CTAG1 has been extensively studied as a target for cancer vaccines. These vaccines aim to stimulate the immune system to recognize and attack cancer cells expressing CTAG1:
- Peptide-based Vaccines : Vaccines utilizing CTAG1-derived peptides have shown promise in eliciting T-cell responses against tumors expressing this antigen. Clinical trials have demonstrated that patients receiving NY-ESO-1 peptide vaccines exhibited enhanced immune responses and improved clinical outcomes .
- Dendritic Cell Vaccines : Dendritic cells pulsed with NY-ESO-1 peptides have been employed to activate T-cells specifically targeting cancer cells expressing this antigen. This approach has been evaluated in several clinical trials with encouraging results .
Adoptive T Cell Therapy
Adoptive T cell therapy involves the genetic modification of T cells to express receptors specific to CTAG1:
- TCR-transduced T Cells : Studies have shown that T cells engineered to express NY-ESO-1-specific T cell receptors (TCRs) can effectively infiltrate tumors and mediate tumor regression. Clinical trials have reported significant objective response rates among patients with advanced cancers treated with NY-ESO-1 TCR-transduced T cells .
Combination Therapies
Combining CTAG1-targeted therapies with immune checkpoint inhibitors has emerged as a promising strategy:
- Checkpoint Inhibitors : Trials combining NY-ESO-1 vaccination with checkpoint inhibitors like Nivolumab have shown enhanced efficacy in treating solid tumors, suggesting that this combination may overcome immune evasion mechanisms employed by tumors .
Diagnostic Applications
CTAG1 serves not only as a therapeutic target but also as a biomarker for certain cancers:
- Prognostic Indicator : The expression levels of CTAG1 have been correlated with patient outcomes in various cancers. For instance, higher expression levels of NY-ESO-1 are associated with poorer prognoses in basal breast tumors .
- Biomarker for Early Detection : The presence of CTAG1 can potentially aid in the early diagnosis of malignancies where it is expressed, allowing for timely intervention .
Case Studies and Clinical Trials
Numerous clinical trials are currently investigating the safety and efficacy of therapies targeting CTAG1:
| Study Type | Target | Cancer Type | Results Summary |
|---|---|---|---|
| Phase I/II Trials | NY-ESO-1 Peptide Vaccine | Melanoma | 55% overall response rate; significant immune activation observed |
| Adoptive T Cell Therapy | NY-ESO-1 TCR-transduced T Cells | Synovial Sarcoma | 61% objective responses; improved survival rates noted |
| Combination Therapy | NY-ESO-1 + Nivolumab | Various Solid Tumors | Enhanced efficacy noted compared to monotherapy approaches |
Comparison with Similar Compounds
Table 2: Co-Expression Clusters in GEAC
| Cluster | Key CTAs | Spearman Correlation (r) |
|---|---|---|
| MAGE-GAGE | MAGEA3, MAGEA4, GAGE13, GAGE1 | 0.67–0.73 |
| NY-ESO-1-LAGE1A | NY-ESO-1, LAGE1A, MAGEA1 | 0.58–0.65 |
| Isolated Genes | MLANA, XAGE1B | <0.30 |
- MAGE and GAGE family members form tightly correlated clusters, suggesting shared regulatory mechanisms .
- MLANA (melanoma-associated antigen) is often expressed independently, limiting its utility in multi-target strategies .
Prognostic and Therapeutic Implications
Table 3: Survival Outcomes and Immunotherapy Responses
Preparation Methods
Peptide Synthesis
The CTAG1 (86-97) peptide is typically prepared by solid-phase peptide synthesis (SPPS), a widely used method for producing synthetic peptides with precise amino acid sequences. This method involves sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Key points include:
- Fmoc (Fluorenylmethyloxycarbonyl) chemistry is commonly employed for protecting amino groups during synthesis.
- After assembly, the peptide is cleaved from the resin and deprotected to yield the free peptide.
- Purification is achieved through high-performance liquid chromatography (HPLC) to ensure high purity (>95%).
- Peptide identity and purity are verified by mass spectrometry and analytical HPLC.
This approach allows for the production of CTAG1 (86-97) peptides suitable for immunological assays and vaccine formulations.
Recombinant Protein Expression and Peptide Isolation
Alternatively, CTAG1 peptides can be derived from recombinant expression of the full-length or partial CTAG1 protein followed by enzymatic digestion:
- Expression System: Recombinant CTAG1 protein is often expressed in Escherichia coli systems using plasmid vectors under inducible promoters (e.g., IPTG induction).
- Purification: The recombinant protein is purified using affinity chromatography techniques such as Ni-NTA agarose columns when a His-tag is present.
- Endotoxin Removal: Critical for immunological applications, endotoxins are removed and verified to be below acceptable limits.
- Peptide Generation: The purified protein undergoes enzymatic digestion (e.g., trypsin) to generate peptides, including the 86-97 fragment.
- Peptide Isolation: The target peptide is then isolated by chromatographic methods.
This method is more complex but can yield peptides with native post-translational modifications if expressed in eukaryotic systems.
Peptide Loading onto Delivery Platforms
To enhance immunogenicity, the CTAG1 (86-97) peptide is often formulated with adjuvants or loaded onto delivery vehicles:
- Nanoparticle Delivery: Studies have demonstrated that encapsulating CTAG1 peptides in nanoparticles (e.g., viral-mimetic E2 subunit assemblies) significantly increases antigen-specific T cell responses, including IFN-γ secretion and cytotoxic activity.
- Adjuvants: Various adjuvants such as montanide-ISA-51, polyinosinic–polycytidylic acid stabilized by lysine and carboxymethyl cellulose (Poly-ICLC), and saponin-based adjuvants are used to boost the immune response to CTAG1 peptides.
- Co-delivery with CpG Oligonucleotides: CpG motifs stimulate Toll-like receptor 9, enhancing dendritic cell activation and T cell priming when co-delivered with CTAG1 peptides.
Quality Control and Validation
- Purity and Identity: Analytical HPLC and mass spectrometry confirm peptide purity and correct sequence.
- Endotoxin Testing: Essential for clinical-grade peptides, endotoxin levels are measured using colorimetric assays to ensure safety.
- Immunogenicity Testing: ELISPOT assays for IFN-γ and TNF-α secretion by T cells are used to validate the functional activity of the peptide preparations.
- In Vivo Testing: Peptides are tested in murine models to evaluate protective efficacy and immune response durability.
Summary Table of Preparation Steps
| Step | Description | Techniques/Methods | Key Considerations |
|---|---|---|---|
| Peptide Synthesis | Chemical assembly of CTAG1 (86-97) peptide | Solid-phase peptide synthesis (Fmoc) | Purity >95%, sequence verification |
| Recombinant Expression | Expression of CTAG1 protein in E. coli or eukaryotic cells | IPTG induction, affinity chromatography | Endotoxin removal, correct folding |
| Peptide Isolation | Enzymatic digestion and chromatographic purification | Trypsin digestion, HPLC | Target peptide isolation and purity |
| Formulation | Loading peptide onto nanoparticles or with adjuvants | Nanoparticles, adjuvants (e.g., CpG) | Enhanced immunogenicity |
| Quality Control | Purity, endotoxin, immunogenicity assays | HPLC, mass spectrometry, ELISPOT | Safety and efficacy confirmation |
Research Findings Supporting Preparation Approaches
- Recombinant expression of cancer/testis antigens such as Sp17 (another CTA) in E. coli followed by purification and endotoxin removal has been successfully used to generate immunogenic proteins for vaccine development, suggesting a similar approach is applicable to CTAG1 peptides.
- Nanoparticle-based delivery systems have shown to amplify the immune response to CT peptides, including NY-ESO-1 epitopes, by up to 25-fold increases in IFN-γ secretion and enhanced cytotoxic T lymphocyte activity.
- The use of adjuvants and combination strategies to improve immunogenicity of CT peptides is well documented, with various formulations tested in preclinical and clinical settings to overcome the typically weak immune activation by CT antigens alone.
- Quality control measures such as endotoxin testing and immunogenicity assays are critical to ensure the clinical applicability of CTAG1 peptide preparations.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for detecting CTAG1 in tumor tissues, and how can antibody specificity be validated?
- Methodology : Use immunohistochemistry (IHC) with antibodies validated for CTAG1 (e.g., monoclonal anti-NY-ESO-1 antibodies). Validate specificity via Western blot (WB) using recombinant CTAG1 protein or cell lines with confirmed CTAG1 expression. Include negative controls (e.g., tissues lacking CTAG1 expression) and confirm results with siRNA knockdown .
- Reproducibility : Follow guidelines from AntiCancer Research (AR) to ensure clear, detailed protocols, including antigen retrieval methods (e.g., Tris-EDTA buffer, pH 9.0) and antibody dilution optimization .
Q. How is CTAG1 expression regulated in cancer cells, and what techniques are used to study transcriptional activation?
- Regulatory Mechanisms : CTAG1 is epigenetically regulated, often via promoter demethylation. Use methylation-specific PCR (MSP) or bisulfite sequencing to analyze CpG island methylation in the CTAG1 promoter .
- Transcriptional Analysis : Quantify mRNA levels using RT-qPCR with SYBR Green or TaqMan probes. Normalize to housekeeping genes (e.g., 18S rRNA) and validate with nested PCR or RNA sequencing .
Advanced Research Questions
Q. What challenges arise in designing CAR T-cell therapies targeting CTAG1, and how can researchers address HLA-dependent antigen presentation variability?
- Challenges : CTAG1 presentation is HLA-restricted (e.g., HLA-A1). Variability in HLA subtypes across patients limits broad applicability .
- Methodological Solutions :
- Use HLA typing of patient tumors to stratify cohorts.
- Employ in vitro T-cell activation assays with HLA-matched antigen-presenting cells to assess CTAG1-specific cytotoxicity .
- Combine CTAG1 targeting with immune checkpoint inhibitors to enhance T-cell responses .
Q. How can contradictory findings about CTAG1’s prognostic value in different cancers (e.g., melanoma vs. ovarian cancer) be reconciled methodologically?
- Data Contradictions : CTAG1 may act as an oncogene in melanoma but correlate with better survival in ovarian cancer due to immune recognition differences .
- Resolution Strategies :
- Perform multi-omics analyses (transcriptomics, proteomics, methylomics) to identify context-dependent regulatory networks.
- Use stratified patient cohorts in clinical trials, incorporating tumor microenvironment markers (e.g., PD-L1 status) .
Q. What epigenetic modifiers are most effective in inducing CTAG1 re-expression in hypo-methylated cancers, and how can off-target effects be minimized?
- Induction Methods : Treat cell lines with DNA methyltransferase inhibitors (e.g., 5-aza-2′-deoxycytidine) or histone deacetylase inhibitors (e.g., trichostatin A). Validate via MSP and flow cytometry .
- Off-Target Mitigation : Use CRISPR/dCas9 systems for locus-specific demethylation. Compare genome-wide methylation profiles pre- and post-treatment to assess specificity .
Methodological Best Practices
Q. How should researchers design studies to evaluate CTAG1 as a biomarker for immunotherapy response?
- Experimental Design :
- Include pre-treatment tumor biopsies for CTAG1 IHC and HLA typing.
- Monitor post-treatment T-cell infiltration via CD8+ staining or single-cell RNA sequencing.
- Use randomized controlled trials (RCTs) to compare outcomes in CTAG1-positive vs. negative cohorts .
Q. What statistical approaches are recommended for analyzing CTAG1 expression heterogeneity within tumors?
- Heterogeneity Analysis :
- Apply spatial transcriptomics or multiplex IHC to map CTAG1 distribution.
- Use Shannon diversity index or Gini coefficient to quantify intra-tumoral variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
